molecular formula C8H4BrF4NO3 B6311190 3-Bromo-4-(1,1,2,2-tetrafluoroethoxy)nitrobenzene, 90% CAS No. 2088945-28-0

3-Bromo-4-(1,1,2,2-tetrafluoroethoxy)nitrobenzene, 90%

Cat. No. B6311190
CAS RN: 2088945-28-0
M. Wt: 318.02 g/mol
InChI Key: QLTQXVWDBDXOKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-4-(1,1,2,2-tetrafluoroethoxy)nitrobenzene, or 3-Br-4-TFENB, is a synthetic nitroaromatic compound that has a wide range of applications in scientific research. It has been used in a variety of experiments, including those related to drug metabolism, drug delivery, and drug synthesis.

Mechanism of Action

The mechanism of action of 3-Br-4-TFENB is not fully understood. However, it is believed that the nitroaromatic group of the compound is responsible for its pharmacological activity. The nitroaromatic group is believed to interact with enzymes in the body, resulting in the activation or inhibition of various biochemical pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Br-4-TFENB are not fully understood. However, studies have shown that the compound has the potential to modulate the activity of various enzymes in the body, including those involved in drug metabolism and drug delivery. Additionally, studies have shown that the compound has the potential to modulate the activity of various receptors in the body, including those involved in drug action.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-Br-4-TFENB in lab experiments is its high purity (90%) and its ability to be synthesized in a two-step process. Additionally, the compound is relatively stable and can be stored for long periods of time. However, the compound is toxic and should be handled with caution. Additionally, the compound has a strong odor and must be handled in a ventilated area.

Future Directions

There are a number of potential future directions for research involving 3-Br-4-TFENB. These include further investigation into the compound’s mechanism of action and its potential to modulate the activity of various enzymes and receptors in the body. Additionally, further research into the compound’s potential to be used in drug delivery and drug synthesis studies is warranted. Finally, further research into the compound’s potential toxicity and its ability to be stored for long periods of time is also warranted.

Synthesis Methods

3-Br-4-TFENB can be synthesized in a two-step process. The first step involves the reaction of 4-chloronitrobenzene with 1,1,2,2-tetrafluoroethanol in the presence of a base catalyst such as sodium hydroxide. The second step involves the reaction of the intermediate product with bromine in a solvent such as acetic acid. The reaction is carried out at room temperature and yields a product with a purity of 90%.

Scientific Research Applications

3-Br-4-TFENB has been used in a variety of scientific research applications. It has been used in drug metabolism studies to investigate the metabolic pathways of drugs. It has also been used in drug delivery studies to investigate the release of drugs from polymeric carriers. Additionally, it has been used in drug synthesis studies to investigate the synthesis of drugs from natural sources.

properties

IUPAC Name

2-bromo-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF4NO3/c9-5-3-4(14(15)16)1-2-6(5)17-8(12,13)7(10)11/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTQXVWDBDXOKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)OC(C(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF4NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-(1,1,2,2-tetrafluoroethoxy)nitrobenzene

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